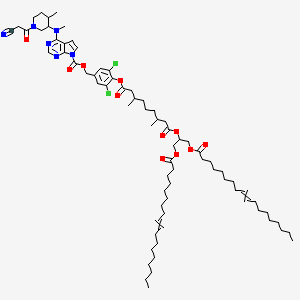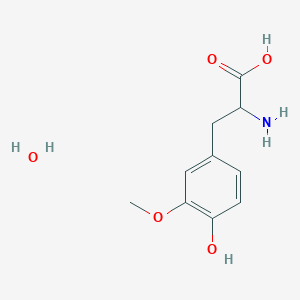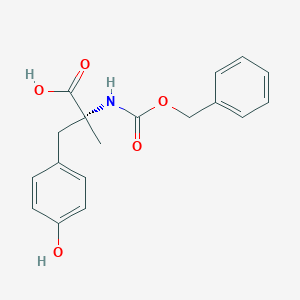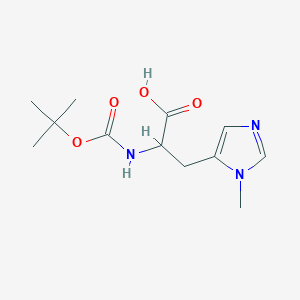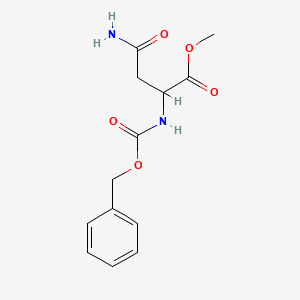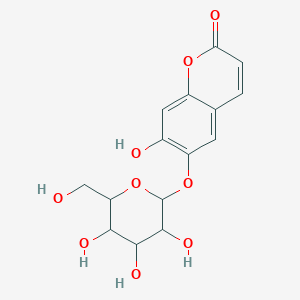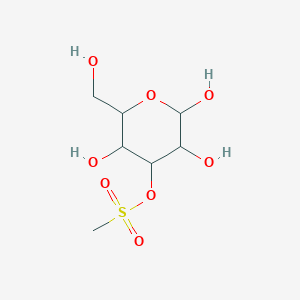![molecular formula C24H34F3N3O3 B13392437 [3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)
[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK-0812 is a synthetic organic compound known for its potent and selective antagonistic activity against chemokine (C-C motif) receptor 2 (CCR2). This receptor is crucial for the migration of monocytes into inflamed tissues, making MK-0812 a significant compound in the study of inflammatory diseases .
Méthodes De Préparation
The synthesis of MK-0812 involves several steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including cyclization and functional group transformations . Industrial production methods are also not widely available, but it is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
MK-0812 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
MK-0812 has been extensively studied for its potential therapeutic applications, particularly in the field of inflammatory diseases. Some of its key applications include:
Chemistry: Used as a tool compound to study the CCR2 receptor and its role in various biological processes.
Biology: Investigated for its effects on monocyte migration and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for conditions such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
MK-0812 exerts its effects by selectively binding to and inhibiting the CCR2 receptor. This receptor is involved in the recruitment of monocytes to sites of inflammation. By blocking this receptor, MK-0812 can reduce the migration of monocytes, thereby potentially reducing inflammation. The molecular targets and pathways involved include the inhibition of chemokine ligand 2 (CCL2) binding to CCR2, which is a key step in the inflammatory response .
Comparaison Avec Des Composés Similaires
MK-0812 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:
PF-4136309: Another CCR2 antagonist with similar biological activity.
BMS-817399: An orally active CCR1 antagonist with applications in rheumatoid arthritis research.
Maraviroc: A CCR5 antagonist used in the treatment of HIV.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications
Propriétés
IUPAC Name |
[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDXAIUENDNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861561 |
Source


|
| Record name | 1,5-Anhydro-2,3-dideoxy-4-O-methyl-3-({3-(propan-2-yl)-3-[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carbonyl]cyclopentyl}amino)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
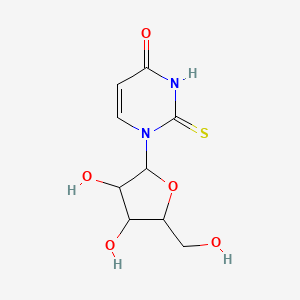

![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)

